5-Hydroxybenzo[d]oxazole-4-carbaldehyde
Description
Properties
Molecular Formula |
C8H5NO3 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
5-hydroxy-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C8H5NO3/c10-3-5-6(11)1-2-7-8(5)9-4-12-7/h1-4,11H |
InChI Key |
KLYLPVUBSHVUFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1O)C=O)N=CO2 |
Origin of Product |
United States |
Scientific Research Applications
5-Hydroxybenzo[d]oxazole-4-carbaldehyde is a heterocyclic compound featuring a benzene derivative fused with an oxazole ring. Its chemical formula is C8H5NO3, and the presence of aldehyde and hydroxyl groups gives it unique reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Interaction studies have shown that this compound can interact with various biological targets.
Structural Comparison
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific combination of functional groups that enhance both its reactivity and biological activity compared to these similar compounds.
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Benzo[d]oxazole-4-carbaldehyde | Heterocyclic aldehyde | Lacks hydroxyl group; primarily studied for its own biological activity. |
| 2-Methylbenzo[d]oxazole-5-carboxylic acid | Carboxylic acid derivative | Exhibits different solubility and reactivity profiles compared to the aldehyde. |
| Benzo[d]oxazole-5-carboxylic acid | Carboxylic acid derivative | Similar core structure but distinct functional groups affecting reactivity. |
| 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde | Dihydroxylated variant | Contains additional oxygen functionality affecting its biological properties. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on 5-Hydroxybenzo[d]oxazole-4-carbaldehyde and its analogs, emphasizing substituent effects on physical properties, spectral characteristics, and synthetic accessibility.
Table 1: Physical and Spectral Properties of Oxazole-4-carbaldehyde Derivatives
Key Observations :
Substituent Effects on Melting Points: Chloro-substituted derivatives (e.g., 3a, 3g) exhibit lower melting points (92–134°C) compared to methoxy-substituted analogs (110°C). Steric and electronic factors also influence crystallinity; electron-withdrawing groups (e.g., Cl) reduce intermolecular interactions compared to electron-donating groups (e.g., OCH₃, OH) .
Spectral Characteristics :
- IR Spectroscopy : The aldehyde carbonyl stretch (~1680–1699 cm⁻¹) is consistent across analogs. A broad O-H stretch (~3400 cm⁻¹) would distinguish the hydroxylated compound .
- NMR Spectroscopy : The aldehyde proton appears as a singlet near δ 9.9–10.0 ppm. Aromatic protons vary with substituents; for example, methoxy groups shield adjacent protons (δ 6.97 ppm in 3h), while hydroxyl groups may show exchange broadening .
Synthetic Accessibility :
- Chloro- and methoxy-substituted oxazoles are synthesized via halogenation or alkoxylation of precursor oxazoles. The hydroxyl group in this compound likely requires protective strategies (e.g., silylation) during synthesis, as seen in 5-hydroxybenzo[b]thiophene derivatives (e.g., tert-butyldimethylsilyl protection) .
- Microwave-assisted methods (e.g., ) could enhance reaction efficiency, though the hydroxyl group’s sensitivity might necessitate milder conditions compared to chloro analogs .
Reactivity and Applications :
- The aldehyde group enables condensation reactions (e.g., formation of Schiff bases), while the hydroxyl group participates in hydrogen bonding or acid-base interactions. These features make the compound a candidate for metal coordination complexes or bioactive molecule synthesis .
- In contrast, chloro-substituted analogs (e.g., 3g) are less polar, favoring applications in hydrophobic environments .
Q & A
Basic Synthesis Methodologies
Q: What are the common synthetic routes for 5-Hydroxybenzo[d]oxazole-4-carbaldehyde, and how do reaction conditions influence yield? A: The compound can be synthesized via cyclocondensation of hydroxy-substituted precursors with aldehydes or through Vilsmeier-Haack formylation of oxazole intermediates. For example, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is effective for introducing aldehyde groups to heterocyclic systems, as demonstrated in pyrazole-4-carbaldehyde derivatives . Key factors include temperature control (0–5°C for exothermic steps) and stoichiometric ratios of reagents. Yields typically range from 40–70%, with impurities arising from over-oxidation or ring-opening side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Advanced Spectroscopic Characterization
Q: How can researchers resolve ambiguities in NMR and MS data for structural confirmation of this compound? A:
- ¹H NMR: The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Hydroxy protons (δ 5.5–6.5 ppm) may show broadening due to hydrogen bonding. Aromatic protons in the oxazole ring resonate at δ 7.2–8.0 ppm.
- ¹³C NMR: The aldehyde carbon is observed at δ 190–195 ppm, while oxazole carbons appear at δ 140–160 ppm .
- MS: ESI-MS in positive mode typically shows [M+H]⁺ peaks. Fragmentation patterns should confirm the loss of CO (28 Da) from the aldehyde group.
Discrepancies in data can arise from tautomerism or solvent effects; deuterated DMSO is preferred for stabilizing hydroxy protons .
Addressing Data Contradictions in Physicochemical Properties
Q: How should researchers reconcile conflicting solubility or stability data reported for this compound? A: Discrepancies often stem from variations in experimental conditions:
- Solubility: Literature may report "slight solubility in water" (e.g., 8.45 mg/mL at 25°C for 4-hydroxybenzaldehyde analogs) , but this depends on pH (enhanced solubility in basic media due to deprotonation).
- Stability: Degradation under light or humidity requires storage at –20°C in amber vials. Conflicting stability data may arise from inadequate moisture control during testing .
Validate findings via accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC monitoring .
Computational Modeling for Reactivity Prediction
Q: What computational tools are suitable for predicting the reactivity of this compound in nucleophilic additions?
A: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model frontier molecular orbitals (FMOs) to identify electrophilic sites. The aldehyde group (LUMO ≈ –1.5 eV) is highly reactive toward amines or hydrazines. Molecular docking (AutoDock Vina) may predict binding affinities in biological studies, leveraging SMILES strings (e.g., C1=CC2=C(C(=N1)O)C(=O)C=C2O) from PubChem .
Biological Activity Assessment Methodologies
Q: What in vitro assays are appropriate for evaluating the antimicrobial activity of this compound? A:
- MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme Inhibition: Test inhibition of bacterial dihydrofolate reductase (DHFR) via UV-Vis spectroscopy (NADPH depletion at 340 nm) .
- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) to ensure selectivity. IC₅₀ values >100 µM suggest low toxicity .
Green Chemistry Approaches
Q: How can solvent-free or catalytic methods improve the sustainability of synthesizing this compound? A:
- Mechanochemical Synthesis: Ball-milling hydroxy-oxazole precursors with paraformaldehyde reduces waste .
- Catalysis: Use Bi(OTf)₃ (5 mol%) in ethanol/water mixtures to enhance atom economy. Yields improve by 15–20% compared to traditional routes .
Regioselectivity Control in Derivative Synthesis
Q: What strategies ensure regioselective functionalization of the oxazole ring during derivative synthesis? A:
- Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) at C-2 to direct electrophilic substitution to C-5.
- Metal Catalysis: Pd-catalyzed C–H activation with pyridine-based ligands selectively modifies the C-4 position .
Analytical Method Validation
Q: How to validate an HPLC method for quantifying this compound in reaction mixtures? A:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Acetonitrile/0.1% formic acid (60:40).
- Validation Parameters:
Mechanistic Studies Using Isotopic Labeling
Q: How can ¹³C-labeled analogs clarify the reaction mechanism of aldehyde group transformations? A: Synthesize ¹³C-labeled aldehyde via Claisen-Schmidt condensation with ¹³C-formaldehyde. Track isotopic enrichment in products (e.g., Schiff bases) using NMR or LC-MS to confirm kinetic vs. thermodynamic control .
Stability Under Accelerated Conditions
Q: What degradation products form under oxidative stress, and how are they characterized? A: Forced degradation with H₂O₂ (3% v/v, 70°C, 24 h) yields:
- Primary Degradant: 5-Hydroxybenzo[d]oxazole-4-carboxylic acid (via aldehyde oxidation), identified by LC-MS ([M+H]⁺ = 194.1) and IR (C=O stretch at 1700 cm⁻¹).
- Secondary Degradant: Oxazole ring-opened amides, confirmed by ¹H NMR loss of aromatic signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
